tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate and tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate are stereoisomers of a compound that features a piperidine ring substituted with a hydroxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate and its stereoisomer typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the conjugate addition of a chiral glycine derivative to tert-butyl crotonate, followed by cyclization and functional group transformations .
Industrial Production Methods
Industrial production of these compounds may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxy group.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group.
Scientific Research Applications
These compounds have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to their stereochemistry.
Medicine: Investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. In a biological context, they may interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxy and phenyl groups can affect their binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2S,3R)-3-methyl-2-phenylpiperidine-1-carboxylate
- tert-butyl (2R,3S)-3-methyl-2-phenylpiperidine-1-carboxylate
Uniqueness
The unique aspect of tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate and its stereoisomer lies in the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions that influence their chemical reactivity and biological activity .
These compounds’ distinct stereochemistry also makes them valuable in the study of chiral recognition and asymmetric synthesis.
Properties
Molecular Formula |
C32H46N2O6 |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h2*4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t2*13-,14+/m10/s1 |
InChI Key |
WTVZQDFRRPBNAD-DZYJZKBLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.